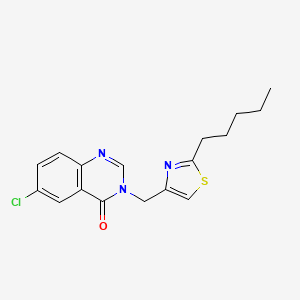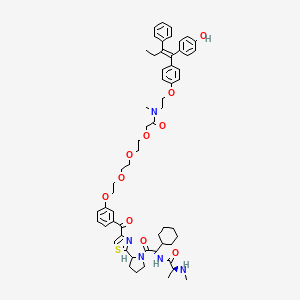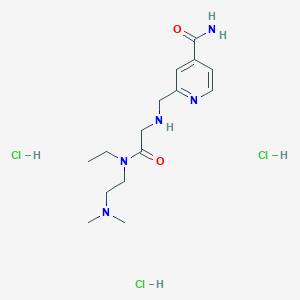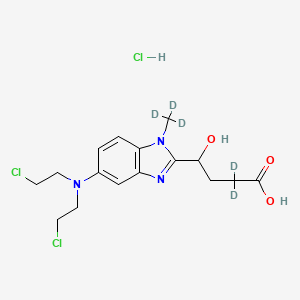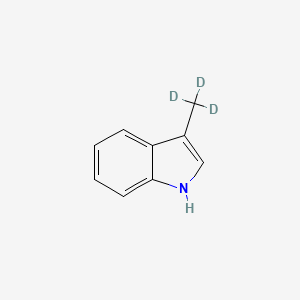
3-Methyl-d3-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-d3-indole is a deuterated derivative of 3-methylindole, a compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The deuterium atoms in this compound replace the hydrogen atoms at the 3-position, making it useful in various scientific studies, particularly in the field of mass spectrometry and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-d3-indole typically involves the deuteration of 3-methylindole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. This process ensures the selective replacement of hydrogen atoms at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the deuterated compound. The process is optimized to minimize the use of expensive deuterium gas and catalysts, making it cost-effective for large-scale production .
化学反応の分析
Types of Reactions: 3-Methyl-d3-indole undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of 3-methylindole-2,3-dione under specific conditions.
Reduction: Reduction reactions can convert this compound to 3-methylindoline.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the 2 or 3 positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: 3-Methylindole-2,3-dione.
Reduction: 3-Methylindoline.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
3-Methyl-d3-indole has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolic fate of indole derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease studies.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and dyes
作用機序
The mechanism of action of 3-Methyl-d3-indole involves its interaction with various molecular targets and pathways:
類似化合物との比較
3-Methylindole: The non-deuterated form, commonly found in mammalian feces and known for its strong odor.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties
Uniqueness of 3-Methyl-d3-indole: The presence of deuterium atoms in this compound makes it unique for use in isotopic labeling studies. It provides a distinct advantage in tracing and studying metabolic pathways without altering the chemical properties of the parent compound significantly .
特性
分子式 |
C9H9N |
|---|---|
分子量 |
134.19 g/mol |
IUPAC名 |
3-(trideuteriomethyl)-1H-indole |
InChI |
InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3 |
InChIキー |
ZFRKQXVRDFCRJG-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CNC2=CC=CC=C21 |
正規SMILES |
CC1=CNC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


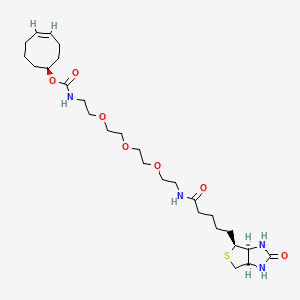
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
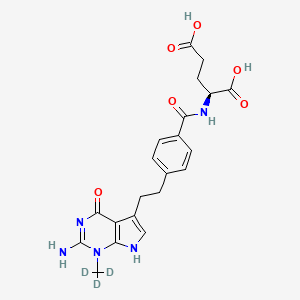
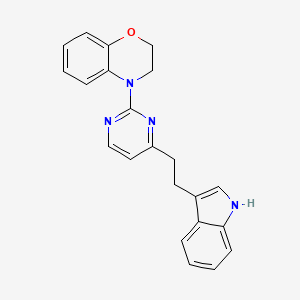
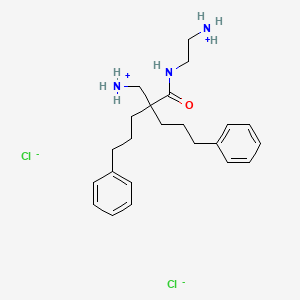
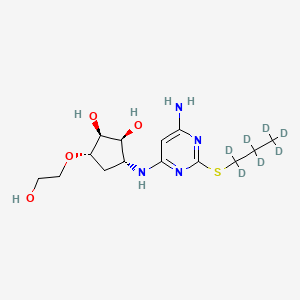
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
